molecular formula C14H20Cl4I2N2 B1662570 Chlorisondamine diiodide CAS No. 96750-66-2

Chlorisondamine diiodide

Cat. No. B1662570
CAS RN: 96750-66-2
M. Wt: 611.9 g/mol
InChI Key: FPNVAOZHQUJJJQ-UHFFFAOYSA-L
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Description

Chlorisondamine diiodide, also known as 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide, is a white solid . It is an irreversible, long-lasting nicotinic acetylcholine receptor antagonist .


Molecular Structure Analysis

The molecular structure of Chlorisondamine diiodide is represented by the empirical formula C14H20Cl4I2N2 . The molecular weight is 611.94 .


Chemical Reactions Analysis

Chlorisondamine diiodide is a potent nicotinic acetylcholine receptor (nAChR) antagonist and a ganglion blocker . It antagonizes some of nicotine’s central actions in a potent, long-lasting, and pharmacologically selective way .


Physical And Chemical Properties Analysis

Chlorisondamine diiodide is a white solid . It has a molecular weight of 611.94 . The solubility of Chlorisondamine diiodide in water is ≥2 mg/mL, and in DMSO, it is >20 mg/mL .

Safety And Hazards

Chlorisondamine diiodide is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It should be handled with care, avoiding release to the environment .

properties

IUPAC Name

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNVAOZHQUJJJQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582020
Record name 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorisondamine diiodide

CAS RN

96750-66-2, 69-27-2
Record name 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
A Bai, Y Guo, N Lu - Scandinavian journal of immunology, 2007 - Wiley Online Library
… In the study, we identified the effect of cholinergic agonist as anabaseine (AN) and nicotinic receptor antagonist as chlorisondamine diiodide (CHD) on trinitrobenzene sulfonic acid (…
Number of citations: 78 onlinelibrary.wiley.com
A Bai, Y Guo, N LU, J Chen - Chinese Journal of Digestion, 2008 - pesquisa.bvsalud.org
… (AN group),and chlorisondamine diiodide(CHD)as the … or 1.5 μg chlorisondamine diiodide was administrated after … ]in mice treated with chlorisondamine diiodide were increased …
Number of citations: 2 pesquisa.bvsalud.org
T Lubbers, JJ De Haan, MH Hadfoune… - Critical care …, 2010 - journals.lww.com
… Mice received an intraperitoneal injection with antagonists to the CCK-1 receptor, devazepide, and the CCK-2 receptor, L365260, or chlorisondamine diiodide 30 mins before induction …
Number of citations: 52 journals.lww.com
W Zhu, KJ Mantione, RM Kream… - International …, 2007 - journals.sagepub.com
… ), which preferentially blocks nicotinic receptors at autonomic ganglia, with nicotine, exerted a very weak inhibitory effect Coincubation of u-BuTx or atropine or chlorisondamine diiodide …
Number of citations: 17 journals.sagepub.com
MD Luyer, JWM Greve, M Hadfoune… - The Journal of …, 2005 - rupress.org
… efferent vagal pathway, by inhibition of peripheral nicotinic receptors using chlorisondamine diiodide. Chlorisondamine diiodide or vehicle (saline) were administered 25 min before …
Number of citations: 343 rupress.org
J Wang, R Charboneau… - Journal of leukocyte …, 2002 - academic.oup.com
… autonomic ganglionic blocker, chlorisondamine diiodide (5 mg/kg… Chlorisondamine diiodide is an exceptionally long-lasting … chlorisondamine diiodide can persist for several weeks [40]. …
Number of citations: 129 academic.oup.com
N Doreulee, Y Yanovsky, I Flagmeyer, DR Stevens… - …, 2001 - Elsevier
… (c) The cholinergic antagonists chlorisondamine diiodide (10 μM) and atropine sulphate (1 μM) did not prevent the depression of field potentials by histamine (10 μM, n=8). (d) The nitric …
Number of citations: 96 www.sciencedirect.com
PF Zabrodskii, VV Maslyakov, MS Gromov - Bulletin of experimental …, 2016 - Springer
… Rats of group 3 daily received N-nicotinic acetylcholine receptor (nAChR) antagonist chlorisondamine diiodide (CD; Sigma-Aldrich) subcutaneously in the dose of 10 mg/kg for 4 days. …
Number of citations: 3 link.springer.com
BA De Fanti, JA Martı́nez - Brain research, 2002 - Elsevier
The corticotropin-releasing hormone (CRH) system, including CRH and urocortin (UCN), is implicated in the central control of appetite and energy metabolism. Urocortin, a recently …
Number of citations: 66 www.sciencedirect.com
KK Chadman, JH Woods - Journal of Pharmacology and Experimental …, 2004 - ASPET
Chlorisondamine and mecamylamine are nicotinic antagonists that produce both ganglionic and central blockade. Chlorisondamine, when administered as a large systemic dose, …
Number of citations: 19 jpet.aspetjournals.org

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